17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
CAS No.:
Cat. No.: VC16492558
Molecular Formula: C21H24F2O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24F2O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3 |
| Standard InChI Key | XFTWQKLXXOBFBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Introduction
The compound 17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a synthetic corticosteroid with significant anti-inflammatory properties. It belongs to the class of compounds known as cyclopenta[a]phenanthrenes, which are structurally related to steroids but have distinct modifications that enhance their pharmacological activity.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step chemical reactions. These processes often start with simpler steroid precursors and involve selective fluorination, hydroxylation, and acetylation steps to introduce the desired functional groups. The synthesis can be complex due to the need for precise control over stereochemistry and the introduction of specific functional groups.
Pharmacological Activity
As a corticosteroid, 17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one exhibits potent anti-inflammatory properties. Corticosteroids are widely used in medicine for treating various inflammatory conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as skin conditions such as eczema and psoriasis.
Research Findings
Research on corticosteroids like this compound focuses on optimizing their therapeutic effects while minimizing side effects. Studies often explore the impact of structural modifications on potency, selectivity, and safety. For instance, the introduction of fluorine atoms can enhance the compound's lipophilicity and receptor affinity, leading to improved efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume